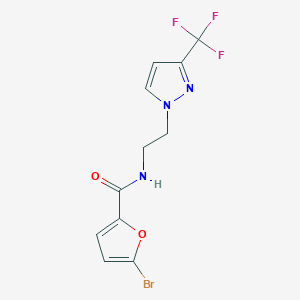

5-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Description

This compound is a brominated furan carboxamide derivative featuring a trifluoromethyl-substituted pyrazole moiety linked via an ethyl chain. Its structure combines a furan ring (substituted with bromine at position 5) and a pyrazole ring (substituted with a trifluoromethyl group at position 3), connected by an ethyl carboxamide bridge.

Properties

IUPAC Name |

5-bromo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3N3O2/c12-9-2-1-7(20-9)10(19)16-4-6-18-5-3-8(17-18)11(13,14)15/h1-3,5H,4,6H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVQYZNRSDRLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CCNC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-bromofuran-2-carboxylic acid, 3-(trifluoromethyl)-1H-pyrazole, and ethylenediamine.

Step 1 - Formation of Intermediate: The carboxylic acid group of 5-bromofuran-2-carboxylic acid is first activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This forms an active ester intermediate.

Step 2 - Amide Bond Formation: The active ester intermediate is then reacted with ethylenediamine to form the corresponding amide.

Step 3 - Pyrazole Attachment: Finally, the amide is coupled with 3-(trifluoromethyl)-1H-pyrazole using a suitable coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions:

Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substitution: Introduction of azide or thiol groups.

Oxidation: Formation of furanones.

Reduction: Formation of tetrahydrofuran derivatives.

Hydrolysis: Formation of 5-bromofuran-2-carboxylic acid and 3-(trifluoromethyl)-1H-pyrazole-1-yl)ethylamine.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the pyrazole ring, which is known to interact with various biological targets.

Receptor Binding: The trifluoromethyl group can enhance binding affinity to certain receptors.

Medicine

Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Pharmacokinetics: The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.

Industry

Material Science: Used in the development of new materials with specific electronic or optical properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazole ring can form hydrogen bonds and π-π interactions with enzyme active sites or receptor binding pockets. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and binding affinity. The furan ring can participate in π-stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key structural motifs with several classes of carboxamides and heterocyclic derivatives. Below is a comparative analysis based on substituent patterns and available

Functional Group Analysis

- Halogenation (Br vs. In indole derivatives (e.g., Compound 6e), bromine enhances lipophilicity and target affinity .

- Trifluoromethyl (CF₃) vs. Methyl/NO₂: The CF₃ group in the target compound’s pyrazole moiety likely improves metabolic stability and electron-withdrawing effects compared to methyl or nitro substituents in analogues .

Linker Flexibility:

Research Findings and Hypotheses

Synthetic Feasibility:

The target compound’s synthesis may follow routes similar to N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) , where carboxamide coupling via activated esters (e.g., using NaH/THF) is employed .- The trifluoromethyl-pyrazole moiety is associated with kinase inhibition in other drug candidates, hinting at possible enzyme-targeted applications .

Limitations and Knowledge Gaps

- No experimental data (e.g., IC₅₀, solubility, stability) are available for the target compound in the provided evidence.

Biological Activity

5-Bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, with the CAS number 1448035-65-1, is a compound that has garnered attention for its potential biological activities. This article reviews its properties, biological effects, and relevant research findings.

- Molecular Formula : C11H9BrF3N3O2

- Molecular Weight : 352.1073 g/mol

- Structure : The compound features a furan ring, a bromine atom, and a trifluoromethyl-substituted pyrazole moiety.

Biological Activity

The biological activity of this compound is primarily linked to its anti-inflammatory properties, as well as potential applications in treating various diseases.

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance:

- In vitro Studies : Research indicates that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The selectivity for COX-2 over COX-1 is particularly desirable, as it reduces gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- In vivo Models : In carrageenan-induced paw edema models, compounds similar to this compound have demonstrated significant reductions in inflammation, comparable to standard treatments like diclofenac sodium .

Study on Structural Analogues

One study evaluated a series of pyrazole derivatives, including those with trifluoromethyl substitutions, for their anti-inflammatory activities. The findings revealed:

| Compound | IC50 (μg/mL) | Selectivity Index (COX-2/COX-1) |

|---|---|---|

| Compound A | 55.65 | 8.22 |

| Compound B | 44.81 | 9.31 |

| 5-Bromo-N-(...) | TBD | TBD |

These results indicate that modifications in the molecular structure can enhance the anti-inflammatory potency and selectivity of these compounds .

Safety and Toxicity

Safety assessments in animal models have shown that certain pyrazole derivatives exhibit minimal toxicity at therapeutic doses. For example, LD50 values exceeding 2000 mg/kg suggest a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.